molecular formula C19H15N3O3S2 B11135897 (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11135897
M. Wt: 397.5 g/mol
InChI Key: STEDAVDSHYVPQJ-JCBYOESDSA-N
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Description

The compound (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolo-Triazole Core: This step often involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions.

    Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction with 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Addition of the Ethenyl Group: The final step involves the Heck reaction, where the thiophen-2-yl group is coupled with the thiazolo-triazole core using palladium catalysts under inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Heck reaction using industrial palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution can occur on the benzylidene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties and potential as a building block for more complex molecules. Its unique structure allows for interesting interactions in supramolecular chemistry.

Biology and Medicine

In biological and medicinal research, (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic properties, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism by which (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The benzylidene and ethenyl groups can participate in π-π stacking interactions, while the thiazolo-triazole core can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(furan-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(pyridin-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups, which confer distinct electronic properties and reactivity patterns. The presence of both the thiophen-2-yl and benzylidene groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15N3O3S2

Molecular Weight

397.5 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H15N3O3S2/c1-24-13-5-7-15(25-2)12(10-13)11-16-18(23)22-19(27-16)20-17(21-22)8-6-14-4-3-9-26-14/h3-11H,1-2H3/b8-6+,16-11-

InChI Key

STEDAVDSHYVPQJ-JCBYOESDSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2

Origin of Product

United States

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